molecular formula C9H9BClF3O3 B13403226 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B13403226
M. Wt: 268.43 g/mol
InChI Key: RUIZJPZOKVDMRC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H9BClF3O3

Molecular Weight

268.43 g/mol

IUPAC Name

[3-chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BClF3O3/c1-17-4-6-7(9(12,13)14)2-5(10(15)16)3-8(6)11/h2-3,15-16H,4H2,1H3

InChI Key

RUIZJPZOKVDMRC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)COC)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)benzene

Method Overview:

  • Starting Material: 3-Chloro-4-hydroxy-5-(trifluoromethyl)benzene or similar substituted aromatic compounds.
  • Step 1: Methylation of hydroxyl groups to methoxymethyl derivatives.
  • Step 2: Selective chlorination at the meta position relative to existing substituents.

Key Reaction Conditions:

Step Reagents & Conditions Notes
Methoxymethylation Chloromethyl methyl ether, Lewis acid catalyst (e.g., zinc chloride), reflux Achieves selective methoxymethylation at the hydroxyl site
Chlorination N-Chlorosuccinimide (NCS), catalyst (e.g., FeCl₃), solvent (e.g., chloroform), room temperature Selectively introduces chlorine at the desired position

Boronic Acid Formation

Metalation and Boron Coupling

Methodology:

  • Step 1: Lithiation of the aromatic ring using organolithium reagents such as n-Butyllithium at low temperatures ($$-78^\circ C$$) in inert solvents like tetrahydrofuran.
  • Step 2: Addition of triisopropyl borate or boronic ester to the lithiated intermediate.
  • Step 3: Hydrolysis or acid work-up to afford the boronic acid.

Reaction Conditions:

Parameter Details
Reagents n-Butyllithium, triisopropyl borate
Temperature $$-78^\circ C$$ during lithiation, room temperature during boron addition
Solvent Tetrahydrofuran (THF) or similar inert solvent
Work-up Acidic hydrolysis with dilute hydrochloric acid

Research Findings:

  • The patent CN103951688A demonstrates a similar approach, starting from commercially available difluorobenzene derivatives, achieving yields of approximately 70-78% with simplified procedures.

Specific Synthesis Route for the Target Compound

Based on the literature, a reliable route involves:

  • Starting from 3-chloro-4-(methoxymethyl)-5-(trifluoromethyl)benzene .
  • Lithiation of the aromatic ring at the position ortho or para to the trifluoromethyl group.
  • Coupling with boron reagents (triisopropyl borate) under low-temperature conditions.
  • Acidic work-up to produce the boronic acid.

Sample Reaction Scheme:

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)benzene
   |  (n-Butyllithium, THF, -78°C)
   v
Aryl lithium intermediate
   |  (Triisopropyl borate)
   v
Arylboronate ester
   |  (Hydrolysis with dilute HCl)
   v
3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid

Data Table Summarizing Key Parameters

Step Reagents Conditions Yield (%) Notes
Lithiation n-Butyllithium $$-78^\circ C$$, inert atmosphere 85-90 Low temperature controls selectivity
Boron coupling Triisopropyl borate Room temperature, 12 hours 70-78 High purity achievable
Work-up Dilute hydrochloric acid Ambient temperature - Purification by recrystallization

Critical Evaluation and Literature Insights

  • Selectivity: The lithiation step is highly regioselective when performed at low temperatures, minimizing side reactions.
  • Reagent Choice: Triisopropyl borate is favored for its stability and ease of hydrolysis.
  • Reaction Optimization: Using inert solvents like tetrahydrofuran enhances reaction control and yields.
  • Scale-up Potential: The methods described are amenable to large-scale synthesis, as demonstrated in patent disclosures, with yields exceeding 70%.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.

    Protodeboronation: The corresponding aryl or alkyl compound without the boronic acid group.

Scientific Research Applications

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.

    Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The final step is reductive elimination, resulting in the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid
  • Molecular Formula : C₉H₉BClF₃O₄
  • CAS Number : N/A
  • MDL Number : MFCD31744474 .

Physicochemical Properties :

  • Purity : 95%
  • Storage : 2–8°C (room temperature for transport) .
  • Hazard Profile : GHS warnings include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Applications :
This compound is a boronic acid derivative, primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures in pharmaceuticals and agrochemicals. Its substituents—chloro, methoxymethyl, and trifluoromethyl—impart unique steric and electronic properties, influencing reactivity and selectivity in coupling reactions .

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The compound’s substitution pattern distinguishes it from analogs. Below is a comparative analysis:

Compound Name Substituents (Positions) CAS Number Key Properties/Reactivity Notes Reference
Target Compound Cl (3), CH₂OCH₃ (4), CF₃ (5) N/A 95% purity; moderate steric bulk
3-Chloro-4-(trifluoromethyl)phenylboronic acid Cl (3), CF₃ (4) 847756-88-1 Higher electron-withdrawing effect
[3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid OCH₃ (3), CF₃ (5) 871332-97-7 Reduced steric hindrance at position 4
3-Fluoro-5-(trifluoromethyl)phenylboronic acid F (3), CF₃ (5) 159020-59-4 Enhanced electronegativity (F vs. Cl)
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid Cl (3), OCH₃ (4), CF₃ (5) Discontinued Methoxy group less bulky than methoxymethyl

Key Observations :

  • Steric Effects : The methoxymethyl group (CH₂OCH₃) at position 4 introduces greater steric hindrance compared to methoxy (OCH₃) or halogens (F, Cl) .
  • Electronic Effects : The trifluoromethyl (CF₃) group at position 5 is strongly electron-withdrawing, enhancing electrophilicity of the boron center for cross-coupling . Chlorine at position 3 further polarizes the aromatic ring, while fluorine analogs (e.g., 159020-59-4) exhibit higher electronegativity but lower steric demand .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions depend on substituent effects:

  • Electron-Withdrawing Groups (EWGs) : CF₃ and Cl enhance reactivity by stabilizing the boronate intermediate . However, excessive steric bulk (e.g., CH₂OCH₃) can slow transmetallation .
  • Comparative Performance :
    • The target compound’s balanced EWG and moderate steric profile make it suitable for coupling with hindered aryl halides.
    • Discontinued analogs like 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid () likely faced challenges in synthesis or stability, underscoring the methoxymethyl group’s synthetic value .

Commercial Availability and Stability

  • Target Compound : Available with 95% purity; requires refrigerated storage (2–8°C) .
  • Fluorinated Analogs : Compounds like 3-Fluoro-5-(trifluoromethyl)phenylboronic acid (159020-59-4) are commercially available but lack the methoxymethyl group’s versatility .

Research Findings and Industrial Relevance

Challenges and Innovations

  • Synthetic Accessibility : Methoxymethylation at position 4 requires precise ortho-directed functionalization, a challenge avoided in simpler analogs .
  • Stability : Refrigerated storage (2–8°C) suggests sensitivity to hydrolysis, a common issue for boronic acids. Derivatives with fewer hydrophilic groups (e.g., CF₃) may exhibit better shelf life .

Biological Activity

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the compound's synthesis, properties, and biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C9H9BClF3O4
  • Molecular Weight : 268.425 g/mol
  • CAS Number : Not specified
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate substituted phenols with boron reagents under controlled conditions. The trifluoromethyl and methoxymethyl groups are crucial for enhancing the compound's biological activity.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicansModerate activity
Aspergillus nigerHigher activity
Escherichia coliLower MIC than AN2690
Bacillus cereusLower MIC than AN2690

The compound demonstrates a mechanism of action similar to that of benzoxaborole antifungal drugs, which inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms. This inhibition disrupts protein synthesis, leading to cell death.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, significantly enhances the acidity and reactivity of boronic acids. This modification is critical for their binding affinity to biological targets.

Case Studies

  • Antibacterial Activity Against Bacillus cereus :
    A study demonstrated that this compound exhibited lower MIC values compared to AN2690, suggesting its potential as a more effective antibacterial agent against this pathogen .
  • Antifungal Mechanism :
    In vitro studies revealed that the compound's cyclic isomer can bind effectively to the active site of LeuRS in Candida albicans, indicating a promising pathway for antifungal drug development .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. Key steps include halogenation (chlorination), methoxymethylation, and trifluoromethylation, followed by boronation via Miyaura borylation. Reaction conditions (e.g., temperature: 80–100°C, solvent: THF/dioxane) must be tightly controlled to avoid side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity (>98%) is confirmed using HPLC and NMR spectroscopy .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic acid?

  • Methodological Answer : Optimization requires careful selection of catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos) and bases (K₂CO₃ or CsF). Solvent choice (toluene/ethanol mixtures) and degassing to remove oxygen improve yields. Typical conditions: 1:1.2 molar ratio of boronic acid to aryl halide, 80°C for 12–24 hours. Monitor progress via TLC and isolate products using aqueous workup (NaHCO₃) and extraction (DCM) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., trifluoromethyl at δ ~120–125 ppm in ¹³C).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • FT-IR : Identify B–O stretching (~1340 cm⁻¹) and aryl C–Cl (~750 cm⁻¹).
  • X-ray Crystallography (if crystals form): Resolve steric effects from the methoxymethyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), activating the para position for electrophilic substitution. The methoxymethyl group provides steric hindrance, directing coupling to the less hindered ortho position. Computational modeling (DFT) can predict reactivity trends. Experimental validation involves competing coupling studies with substituted aryl halides .

Q. What strategies resolve contradictions in reaction yields reported under similar conditions?

  • Methodological Answer : Contradictions often arise from trace moisture (deactivates catalyst) or variable ligand purity. Systematic troubleshooting:

  • Control Experiments : Repeat reactions with freshly distilled solvents and rigorously dried substrates.
  • Catalyst Screening : Test Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (bidentate vs. monodentate).
  • Kinetic Studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps .

Q. How can computational modeling predict the compound’s behavior in C–H activation reactions?

  • Methodological Answer : Use Gaussian or ORCA software to calculate:

  • Frontier Molecular Orbitals (FMOs) : Predict sites for electrophilic/nucleophilic attack.
  • Transition States : Simulate activation energies for C–H silylation (e.g., Ru-catalyzed).
  • Substituent Effects : Compare Mulliken charges with/without methoxymethyl/trifluoromethyl groups. Validate with experimental regioselectivity data .

Q. What safety protocols are essential given the compound’s reactive substituents?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat) in a fume hood. Avoid contact with oxidizing agents (risk of exothermic decomposition).
  • Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent boronic acid dimerization.
  • Waste Disposal : Quench with excess water and neutralize to pH 7 before disposal .

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